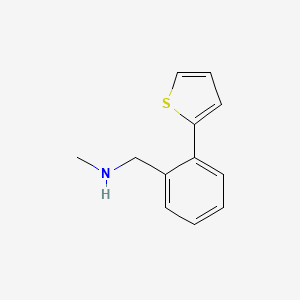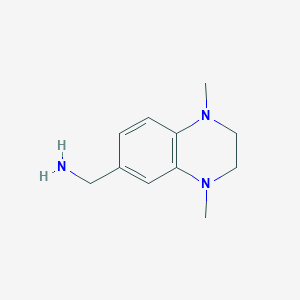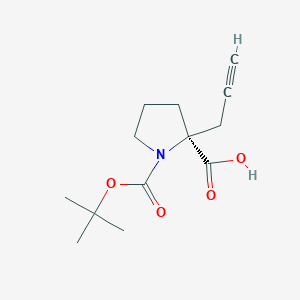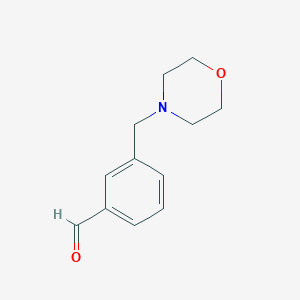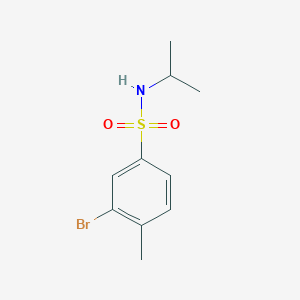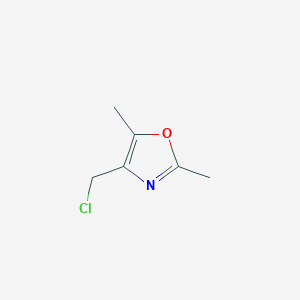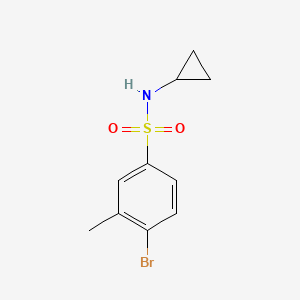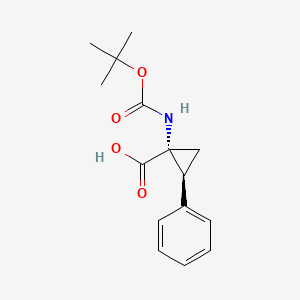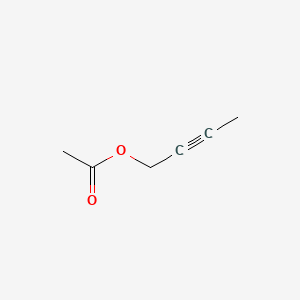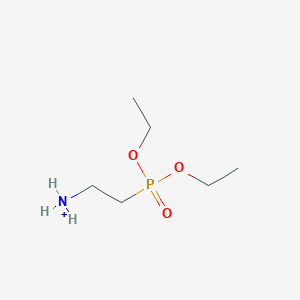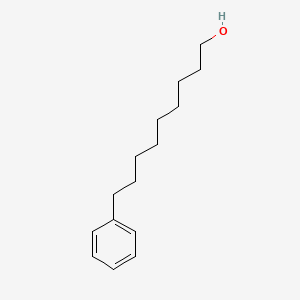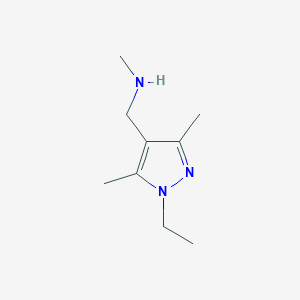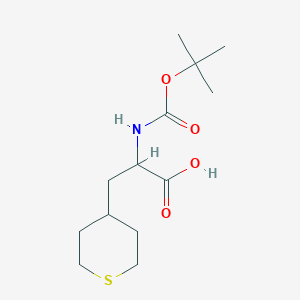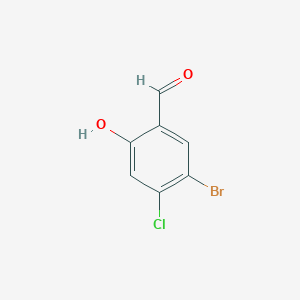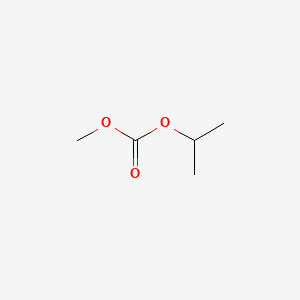
Methyl isopropyl carbonate
Descripción general
Descripción
Methyl isopropyl carbonate is an organic chemical compound with the molecular formula C5H10O3 . It has a molecular weight of 118.13 . It is also known by its IUPAC name, isopropyl methyl carbonate . The compound is typically stored at temperatures between 2 and 8 degrees Celsius .
Molecular Structure Analysis
The molecular structure of Methyl isopropyl carbonate consists of 5 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C5H10O3/c1-4(2)8-5(6)7-3/h4H,1-3H3 .Aplicaciones Científicas De Investigación
1. Polymer Synthesis
Methyl isopropyl carbonate (MiPC) has been explored in polymer synthesis. In a study, MiPC was used as a component of liquid electrolyte systems designed for Li-ion cells. The research highlighted MiPC's role in achieving high-molecular-weight polyethers in polycondensation reactions with bisphenols, demonstrating its effectiveness in polymer chemistry (Geoffroy et al., 2002).
2. Transesterification Reactions
Methyl isopropyl carbonate is involved in transesterification reactions. In a study focused on isosorbide bis(methyl carbonate) synthesis from isosorbide and dimethyl carbonate, the role of methyl carbonates in manufacturing non-isocyanate polyurethanes and bisphenol A-free polycarbonates was explored. This highlights the potential of MiPC in green chemistry applications (Ochoa-Gómez et al., 2020).
3. Lithium Battery Research
MiPC's role in lithium battery research is significant. A study investigated the electrolytic characteristics of asymmetric alkyl carbonate solvents, including MiPC, for lithium batteries. This research emphasized the importance of MiPC in enhancing electrolytes conductivity, particularly at low temperatures, and its potential in improving the performance and longevity of lithium batteries (Geoffroy et al., 2002).
4. Thermal Degradation Studies
In thermal degradation studies of materials like bisphenol A polycarbonate, MiPC has been used to understand the degradation pathways. The research provided insights into the mechanisms of chain scission and hydrolysis/alcoholysis of carbonate linkages, contributing to the knowledge of polymer stability and decomposition (Jang & Wilkie, 2004).
Safety And Hazards
Methyl isopropyl carbonate is classified as a flammable liquid and vapor . Containers of this compound may explode when heated, and its vapors may form explosive mixtures with air . It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces . Protective equipment should be worn when handling this compound .
Propiedades
IUPAC Name |
methyl propan-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(2)8-5(6)7-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIJMMSZBQEWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427384 | |
| Record name | METHYL ISOPROPYL CARBONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl isopropyl carbonate | |
CAS RN |
51729-83-0 | |
| Record name | METHYL ISOPROPYL CARBONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL ISOPROPYL CARBONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



